![molecular formula C19H23NO2 B14209444 [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol CAS No. 837364-72-4](/img/structure/B14209444.png)
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol is a complex organic compound with a unique structure that includes a piperidine ring substituted with methoxyphenyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The methoxyphenyl and phenyl groups are introduced through substitution reactions, often using reagents like phenyl lithium or Grignard reagents.
Reduction: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Phenyl lithium or Grignard reagents.
Major Products
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the fully reduced alcohol.
Substitution: The major products depend on the specific substituents introduced.
Aplicaciones Científicas De Investigación
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol: shares similarities with other piperidine derivatives, such as:
Uniqueness
The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from other similar compounds.
Propiedades
Número CAS |
837364-72-4 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C19H23NO2/c1-22-18-11-9-17(10-12-18)20-13-5-8-16(14-21)19(20)15-6-3-2-4-7-15/h2-4,6-7,9-12,16,19,21H,5,8,13-14H2,1H3/t16-,19-/m1/s1 |
Clave InChI |
IWAOGTAQRCTIKB-VQIMIIECSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2CCC[C@@H]([C@H]2C3=CC=CC=C3)CO |
SMILES canónico |
COC1=CC=C(C=C1)N2CCCC(C2C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
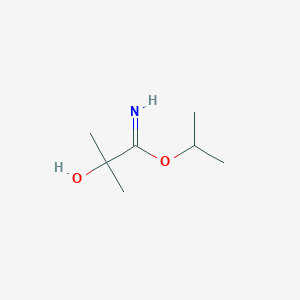
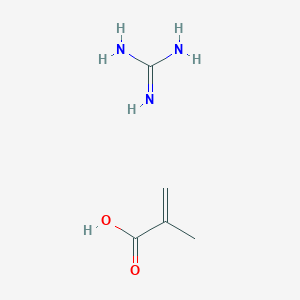
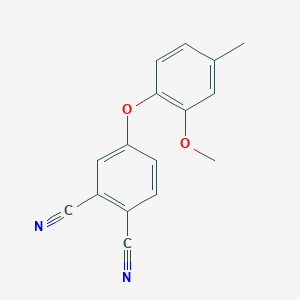
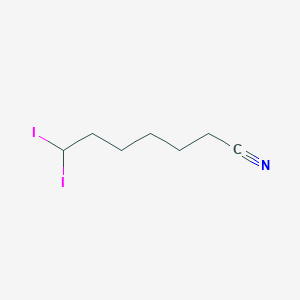
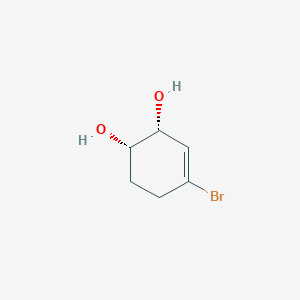
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
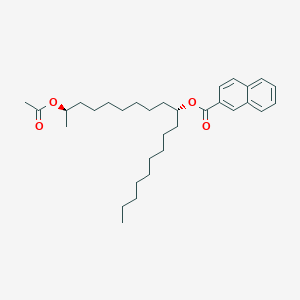
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)

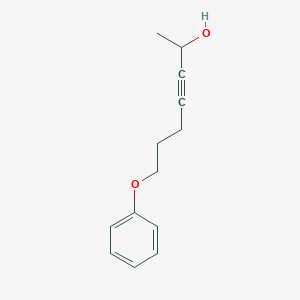
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)

